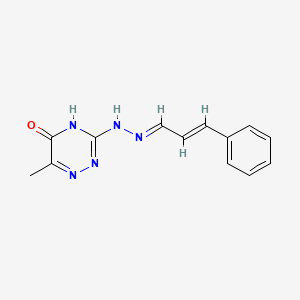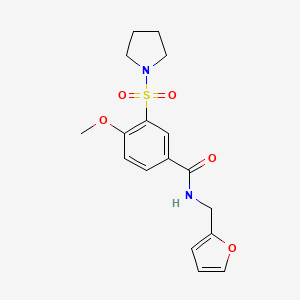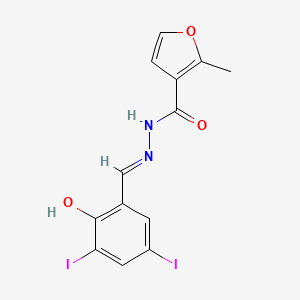
3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as PAA-MTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In vivo studies have shown that this compound can reduce tumor growth in mice without causing significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is its versatility, as it can be used as a ligand for the preparation of metal complexes with various properties. This compound is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the main limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Therefore, caution should be taken when handling and using this compound in laboratory experiments.
Orientations Futures
There are several future directions for the study of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One direction is to further investigate its anticancer and antimicrobial activities, including its mechanism of action and potential applications in drug discovery. Another direction is to explore its potential applications in materials science, including the preparation of metal complexes with novel properties. Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be explored.
Méthodes De Synthèse
The synthesis of 3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-phenylacrylaldehyde and 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carbohydrazide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at room temperature for 6-8 hours, and the resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
3-phenylacrylaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitumor, and antimicrobial activities. In materials science, this compound has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and sensing. In analytical chemistry, this compound has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
6-methyl-3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-10-12(19)15-13(18-16-10)17-14-9-5-8-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,17,18,19)/b8-5+,14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTYXJBQVCTMNB-KBEUXKDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)

![1-[4-(methylthio)benzyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6025997.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026019.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6026027.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)
![N-(3-pyridinylmethyl)-3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6026050.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026078.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)